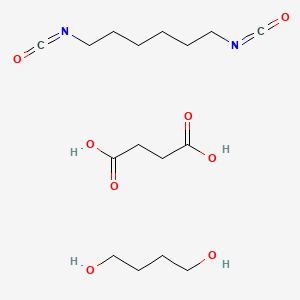
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)-
Übersicht
Beschreibung
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- is a type of silane compound . It’s also known as Diisopropyl (3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane . The empirical formula is C12H19F9Si .
Physical And Chemical Properties Analysis
This compound has a boiling point of 159-161 °C and a density of 1.360 g/mL at 20 °C .Wissenschaftliche Forschungsanwendungen
Surface Coating Processes
Silane compounds, including the one , have been widely deployed for both inorganic and organic applications . They have the capability to function unilaterally or get doped for optimal ability . Silane compounds have found their application in diverse engineering applications .
Development of Silicon Nanocrystals
The silane film preparation, modification, and abilities have been investigated in several ways . Among them is the development of silicon nanocrystals from two silane precursors- pure silane (SiH 4) and silicon tetrachloride (SiCl 4) through non-thermal plasma synthesis for structural stability determination .
Hybrid Organic-Silica Nanoparticles
Another application is the creation of a versatile hybrid of organic-silica nanoparticles of silsesquioxane prepared organically modified precursors . It was observed that a higher concentration of emulsifier can be achieved by adopting a non-ionic surfactant and, also, a 3 nm spherical nanoparticle can be achieved .
Silane-Based Polymer Coatings
Silane resin coatings, their structure, characteristics, and applications are reviewed . Generally, silane compounds are classified into two types, silicone and silicates, and make up organic paints and coating agents that are easy to handle and inexpensive and have high designing capability .
Sealing Agent for Spray Coating
Originally, research and development of the silane compound began with the application as a sealing agent for spray coating . The meal spray coating has been applied to many anticorrosive materials .
Anticorrosive Materials
One of the representative materials is steel for high corrosion resistance . The silane compound has been used as a coating to prevent corrosion .
Safety And Hazards
This compound may have various hazards, including carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects, neurotoxicity, skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability .
Eigenschaften
IUPAC Name |
dichloro-bis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2F18Si/c13-33(14,3-1-5(15,16)7(19,20)9(23,24)11(27,28)29)4-2-6(17,18)8(21,22)10(25,26)12(30,31)32/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXXNIVPFZNJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2F18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorobis(3,3,4,4,5,5,6,6,6-nonafluorohexyl)- | |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)
